methyl 4-(4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
Description
Methyl 4-(4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic organic compound featuring a central 2,5-dihydro-1H-pyrrol-2-yl scaffold. Key structural attributes include:
- Hydroxy group at position 4: May participate in hydrogen bonding or influence solubility.
- 5-Methylfuran-2-carbonyl substituent: Introduces aromaticity and electron-rich regions.
This compound’s complexity arises from the interplay of fused heterocycles, which could modulate its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7/c1-11-4-9-15(30-11)19(25)17-18(13-5-7-14(8-6-13)22(28)29-3)24(21(27)20(17)26)16-10-12(2)31-23-16/h4-10,18,26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZSKKKSEPSTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NOC(=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs from recent literature, focusing on structural motifs, computational analyses, and inferred properties.
Structural Analogues from Heterocyclic Chemistry
Table 1: Structural and Functional Group Comparisons
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Electron-Density Profiles : The target compound’s furan and isoxazole groups likely create localized electron-rich regions, as inferred via Multiwfn-based electron localization function (ELF) analyses . In contrast, the thiazole group in ’s derivative may exhibit stronger σ-electron withdrawal.
- Solubility : The benzoate ester in the target compound may reduce aqueous solubility relative to the oxazolidine core in ’s analog.
Computational and Crystallographic Insights
- Structural Determination : Tools like SHELX and ORTEP-3 () enable precise bond-length and angle comparisons. For example, the dihydro-pyrrol ring’s planarity in the target compound may differ from pyrazol-3-one derivatives due to conjugation variations.
- Topological Analysis : Multiwfn’s electron density topology studies () suggest that the furan carbonyl group in the target compound has a higher Laplacian of electron density (−∇²ρ) than the coumarin carbonyl in Compound 4g, indicating stronger polarization .
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